Benzamide, N,N'-1,4-butanediylbis[4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-1,4-butanediylbis[4-methoxy-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two benzamide groups connected by a 1,4-butanediyl linker, with methoxy groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-1,4-butanediylbis[4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with 1,4-butanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N,N’-1,4-butanediylbis[4-methoxy- may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide groups can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the design of molecular probes and inhibitors for biochemical studies.
Medicine: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- has potential applications in medicinal chemistry. It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,4-butanediylbis[4-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and benzamide moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for various chemical syntheses.
N,N’-1,4-Butanediylbis(2-{[(E)-(4-methoxybenzylidene)amino]oxy}acetamide): A related compound with similar structural features but different functional groups.
N,N’-1,4-Butanediylbis[4-(2-methyl-2-propanyl)benzamide]: Another structurally related compound with different substituents on the benzene rings.
Uniqueness: Benzamide, N,N’-1,4-butanediylbis[4-methoxy- is unique due to the presence of both methoxy groups and a 1,4-butanediyl linker, which confer specific chemical and biological properties
Properties
CAS No. |
122226-95-3 |
---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-[(4-methoxybenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C20H24N2O4/c1-25-17-9-5-15(6-10-17)19(23)21-13-3-4-14-22-20(24)16-7-11-18(26-2)12-8-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
VYAAZDOZEPCRKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.